5-(Trifluoromethyl)isobenzofuran-1,3-dione
Overview
Description
5-(Trifluoromethyl)isobenzofuran-1,3-dione is an organic compound with the molecular formula C9H3F3O3 . It has a molecular weight of 216.12 . The compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H3F3O3/c10-9(11,12)4-1-2-5-6(3-4)8(14)15-7(5)13/h1-3H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 216.11 . It has a melting point of 61 °C and a boiling point of 295.4±40.0 °C at 760 mmHg . The density of the compound is not available in the current data .Scientific Research Applications
Synthesis and Derivatives
A study by Mohammadizadeh, Saberi, and Taghavi (2016) presents an efficient method for synthesizing derivatives of 3H,3′H-spiro[furan-2,1′-isobenzofuran]-3,3′-dione, a compound closely related to 5-(Trifluoromethyl)isobenzofuran-1,3-dione. This process involves a condensation reaction and oxidative cleavage, yielding high yields under environmentally friendly conditions (Mohammadizadeh, Saberi, & Taghavi, 2016).
Molecular Studies
Pires et al. (2016) investigated the keto-enol tautomerism of isobenzofuran-1(3H)-one derivatives, providing insight into the physical and chemical properties of these compounds, which include this compound (Pires et al., 2016).
Biological Activity
Kumar et al. (2019) conducted a study on the bioactivity of isoindoline-1,3-dione derivatives, which are synthesized from isobenzofuran-1,3-dione. They evaluated their antioxidant and cytotoxic activities, demonstrating potential biological applications of these derivatives (Kumar et al., 2019).
Polymer Synthesis
Yang and Kong (2016) described a method to synthesize hyperbranched polymers using a derivative of isobenzofuran-1,3-dione. Their approach highlights the potential application of such compounds in creating functional materials (Yang & Kong, 2016).
Optical Properties
Tan et al. (2018) synthesized isoindole-1,3-dione compounds from isobenzofuran-1,3-dione and analyzed their optical properties. This research indicates potential applications in material sciences (Tan et al., 2018).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315-H319-H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-(trifluoromethyl)-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3O3/c10-9(11,12)4-1-2-5-6(3-4)8(14)15-7(5)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAAHMXNWDUFTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507903 | |
Record name | 5-(Trifluoromethyl)-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26238-14-2 | |
Record name | 5-(Trifluoromethyl)-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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